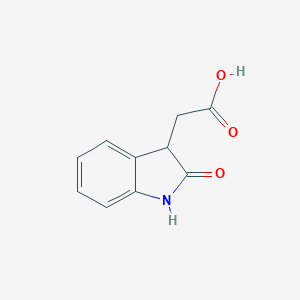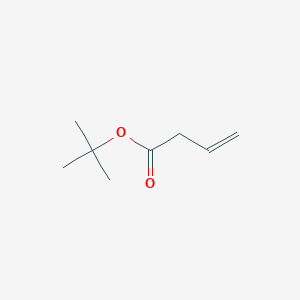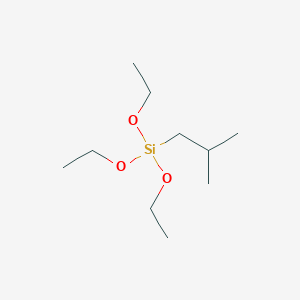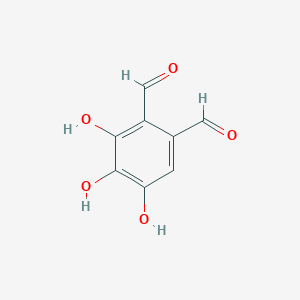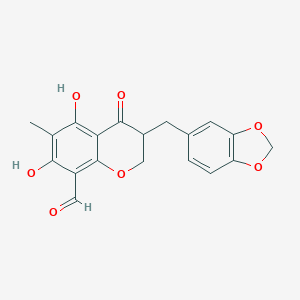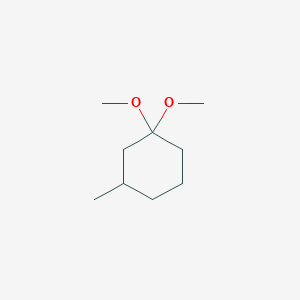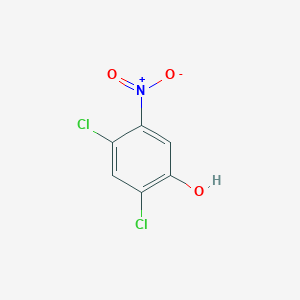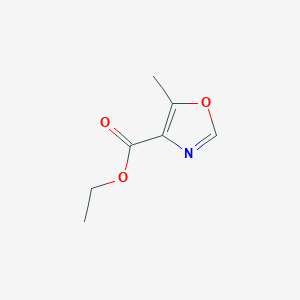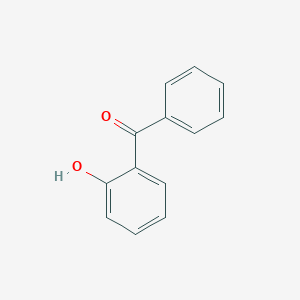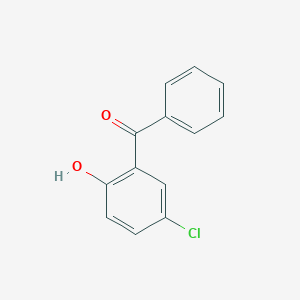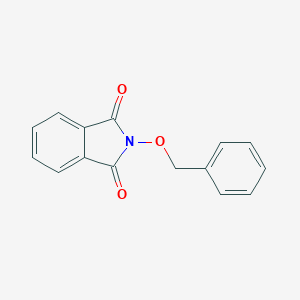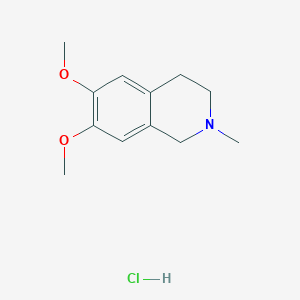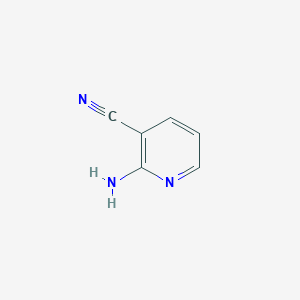
2-氨基-3-氰基吡啶
概述
描述
2-Amino-3-cyanopyridine is a compound of significant interest in the field of drug discovery and organic synthesis. It is a simple, low molecular weight moiety that is known for its utility in the synthesis of diverse biological molecules. Due to its functionalization, it is a key pharmacophore in the development of new drugs, serving as a building block for molecules targeting various biological systems .
Synthesis Analysis
The synthesis of 2-amino-3-cyanopyridine derivatives has been achieved through various methods. One approach involves a one-pot synthesis from aryl aldehydes, substituted acetophenones, malononitrile, and ammonium acetate using catalysts such as N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) under solvent-free conditions, yielding good to excellent results . Another method utilizes enaminonitriles and primary amines under microwave irradiation, also in solvent-free conditions, to produce novel 4-substituted-3-cyano-2-aminopyridines . Additionally, a four-component synthesis catalyzed by Cu@imineZCMNPs and copper nanoparticles on charcoal has been reported, which is efficient, convenient, and environmentally friendly due to its solvent-free nature and the recyclability of the catalyst 10.
Molecular Structure Analysis
The molecular structure of 2-amino-3-cyanopyridine derivatives has been characterized using various spectroscopic techniques such as IR, MS, 1H and 13C NMR, and X-ray analysis. These studies confirm the structure of the 2-aminopyridine moiety in the products . Furthermore, the ligands derived from 2-amino-3-cyanopyridine have been shown to act as bi-dentate ligands when coordinating with metal ions, suggesting an octahedral geometry coordinated by both the nitrogen of the cyano group and the amino group .
Chemical Reactions Analysis
2-Amino-3-cyanopyridines are versatile intermediates for the synthesis of various heterocyclic systems. They undergo nucleophilic substitution reactions where the chlorine atom in 2-chloro-3-cyanopyridines is replaced by different amines to yield 2-aminopyridines. These compounds also react with hydrazine hydrate and sodium azide to produce a range of products including hydrazinopyridines and azidopyridines . The influence of cyano groups on the spectroscopic properties of these compounds has been studied, showing good agreement with quantum chemical calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-3-cyanopyridine derivatives are influenced by their functional groups. The presence of cyano and amino groups contributes to their reactivity and the ability to form coordination complexes with metals. These complexes have been characterized and shown to have octahedral geometries with potential applications in antimicrobial activity . The antibacterial activity of these derivatives has been tested against both Gram-negative and Gram-positive bacteria, with some compounds showing substantial effects .
科学研究应用
杂环化合物的合成
2-氨基-3-氰基吡啶: 是合成各种杂环化合物的关键中间体,这些化合物在药物开发中至关重要 . 该化合物所属的吡啶环体系在天然产物和具有药学意义的合成化合物中普遍存在 .
药物生产
该化合物用于烟酰胺(一种必需的维生素 B3 补充剂)和利多格雷和吡仑泽平等药物的商业生产,这些药物具有多种治疗应用 .
催化
在研究中,2-氨基-3-氰基吡啶已在蛋壳衍生的纳米磁性固体酸催化剂的存在下被利用。 这展示了一种可持续的催化方法,将废物转化为用于有机转化的有价值的催化剂 .
多组分反应 (MCRs)
该化合物在 MCRs 中起着重要作用,MCRs 在经济上可行且高效,可用于创建具有高成键指数 (BFI) 的多种化合物,从而产生包含各种生物活性成分的化学文库 .
生物活性
2-氨基-3-氰基吡啶的衍生物表现出多种生物活性,包括抗病毒、抗菌、抗癌、抗结核和杀菌特性。 这些衍生物也是有效的 IKK-b 抑制剂、A2A 腺苷受体拮抗剂和 HIV-1 整合酶抑制剂 .
绿色化学
2-氨基-3-氰基吡啶衍生物的合成可以使用L-脯氨酸作为催化剂,在水性条件下进行,这是一种环境友好的方法。 这一过程强调了绿色化学在药物合成中的重要性 .
非线性光学材料
含有吡啶环体系的化合物,包括2-氨基-3-氰基吡啶衍生物,由于其电子特性被用作非线性光学材料 .
金属-配体化学
作用机制
Target of Action
2-Amino-3-cyanopyridine is a compound with a pyridine ring in its structure, which has significant pharmaceutical and biological activities . The primary targets of 2-Amino-3-cyanopyridine are IKK-β inhibitors and A2A adenosine receptors . IKK-β inhibitors play a crucial role in the regulation of the NF-κB signaling pathway, which is involved in immune and inflammatory responses. A2A adenosine receptors are involved in various physiological processes, including neurotransmission and inflammation.
Mode of Action
The interaction of 2-Amino-3-cyanopyridine with its targets results in changes that contribute to its biological activities. For instance, by inhibiting IKK-β, it can modulate the NF-κB signaling pathway, potentially reducing inflammation. By acting on A2A adenosine receptors, it may influence neurotransmission and other related processes .
Biochemical Pathways
The synthesis of 2-Amino-3-cyanopyridines involves a one-pot multicomponent coupling reaction of acetophenone, aldehyde, malononitrile, and ammonium acetate . This reaction is catalyzed by various catalysts and results in the formation of the 2-Amino-3-cyanopyridine structure . The affected pathways and their downstream effects are related to the targets of the compound, including the NF-κB signaling pathway and neurotransmission processes.
Pharmacokinetics
A study has mentioned an adme-t prediction for a compound synthesized using 2-amino-3-cyanopyridine . This prediction would describe the pharmacokinetic properties of the compound and its toxicity .
Result of Action
The molecular and cellular effects of 2-Amino-3-cyanopyridine’s action are primarily related to its role as an IKK-β inhibitor and an A2A adenosine receptor antagonist . These effects can lead to changes in immune and inflammatory responses, neurotransmission, and other physiological processes .
Action Environment
The action, efficacy, and stability of 2-Amino-3-cyanopyridine can be influenced by various environmental factors. For instance, the synthesis of 2-Amino-3-cyanopyridine derivatives has been performed under solvent-free conditions , suggesting that the reaction environment can impact the efficiency of the synthesis process. Additionally, the compound’s action may be affected by factors such as pH, temperature, and the presence of other substances in the environment .
安全和危害
未来方向
2-Amino-3-cyanopyridine and its derivatives have shown potential in various biological profiles, including antibacterial , anticancer , anti-inflammatory , Ketohexokinase (KHK) inhibitory , and NO synthases inhibitory activities . Therefore, they can be considered as promising candidates for future research in drug development.
生化分析
Biochemical Properties
2-Amino-3-cyanopyridine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been used as a reagent in the synthesis of novel imidazo [1,2-a]pyridine derivatives, which are potent c-Met inhibitors and antimycobacterials .
Cellular Effects
The effects of 2-Amino-3-cyanopyridine on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to have antiviral, antibacterial, and fungicidal activities .
Molecular Mechanism
At the molecular level, 2-Amino-3-cyanopyridine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported as a potent inhibitor of HIV-1 integrase .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2-Amino-3-cyanopyridine may change. It has been reported to be stable under normal conditions
Metabolic Pathways
2-Amino-3-cyanopyridine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . Detailed studies on its specific metabolic pathways are still needed.
属性
IUPAC Name |
2-aminopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXDQRRDNPRJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355929 | |
| Record name | 2-Amino-3-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24517-64-4 | |
| Record name | 2-Amino-3-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While the provided research doesn't pinpoint a single biological target for all 2-Amino-3-cyanopyridine derivatives, several studies highlight their potential against specific targets. For example, one study explored their efficacy as dual inhibitors of VEGFR2 and Src, both involved in cancer cell proliferation and angiogenesis. [] Another study identified a derivative inhibiting STAT3, a crucial protein in colorectal cancer progression. [, ] Additionally, some derivatives exhibited promising carbonic anhydrase (CA) inhibition, particularly against hCA I and hCA II, enzymes involved in various physiological processes. []
ANone: Inhibition of VEGFR2 and Src can disrupt angiogenesis (formation of new blood vessels) and tumor growth, contributing to the observed antiproliferative effects in cancer cells. [] Similarly, inhibiting STAT3 can disrupt its role in cell growth, survival, and resistance to apoptosis (programmed cell death) in colorectal cancer. [, ] Blocking carbonic anhydrases (CAs) can affect diverse physiological processes, including pH regulation, ion transport, and cell signaling, making them relevant targets for various diseases. []
ANone: The molecular formula of 2-Amino-3-cyanopyridine is C6H5N3. Its molecular weight is 119.12 g/mol.
ANone: Studies utilize various spectroscopic methods to characterize these compounds, including:
- FTIR: Provides information on functional groups like C≡N stretching and N-H bending vibrations. [, , , , ]
- NMR (1H and 13C): Elucidates the structure and confirms the positions of substituents on the pyridine ring. [, , , , , , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural confirmation. [, , , ]
ANone: Research suggests good stability under various reaction conditions, including microwave irradiation, solvent-free conditions, and reflux in different solvents like ethanol and water. [, , , , , , ]
ANone: Researchers have employed computational methods like molecular docking to predict the binding interactions of 2-Amino-3-cyanopyridine derivatives with their potential biological targets, such as topoisomerase II. [] Additionally, virtual screening techniques, including ligand-based support vector machines and structure-based molecular docking, have been applied to identify promising candidates as dual inhibitors of VEGFR2 and Src. []
ANone: Research indicates that substituents on the pyridine ring significantly influence biological activity.
- Anticancer Activity: Introducing halogen atoms (e.g., fluorine, chlorine, bromine) at specific positions on the phenyl ring at C-4 and C-6 generally enhanced anticancer activity. [, , ] Compounds with small lipophilic groups at the C-4 position also demonstrated improved potency. []
- Anti-inflammatory and Analgesic Activity: Electron-releasing groups on the 4- or 6-aryl ring generally enhanced activity. Replacing the aryl group with a p-hydroxyphenyl substituent at the 6-position further increased anti-inflammatory and analgesic properties. []
- Antimicrobial Activity: The presence of specific substituents like bromine, nitro, and amino groups simultaneously was linked to enhanced antibacterial and antifungal activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

